Lurasidone Opened Imide, commonly referred to simply as Lurasidone, is an atypical antipsychotic medication primarily used for the treatment of schizophrenia and bipolar depression. It is marketed under the brand name Latuda, among others. This compound functions by modulating neurotransmitter systems in the brain, particularly targeting dopamine and serotonin receptors. The development of Lurasidone was aimed at minimizing side effects commonly associated with traditional antipsychotics while maintaining therapeutic efficacy .
Lurasidone is classified as an atypical antipsychotic, which distinguishes it from typical antipsychotics based on its pharmacological profile and reduced extrapyramidal side effects. It is derived from a structure that incorporates a unique imide moiety, contributing to its receptor binding characteristics. The compound has been studied extensively for its binding affinity to various receptors, including D2 dopamine and 5-HT2A serotonin receptors, which are crucial for its therapeutic effects .
The synthesis of Lurasidone involves several critical steps that utilize specific chemical reactions to construct its complex molecular structure. One notable synthetic route begins with the preparation of (R,R)-cyclohexane-1,2-dicarboxylate, which undergoes various transformations including:
The synthetic pathway has been optimized over time to enhance yield and purity while reducing by-products .
Lurasidone's molecular formula is with a molecular weight of approximately 415.6 g/mol. The compound features a complex structure that includes:
The three-dimensional conformation of Lurasidone allows it to effectively bind to its target receptors, facilitating its pharmacological action .
Lurasidone exerts its effects primarily through antagonism at dopamine D2 receptors and serotonin 5-HT2A receptors. This dual action helps to balance dopaminergic activity in various brain regions, thereby alleviating symptoms associated with schizophrenia and bipolar disorder.
The binding affinity data indicate that Lurasidone has a Ki value of approximately 1.68 nM for D2 receptors, demonstrating a strong interaction that supports its therapeutic effects while minimizing side effects typically seen with other antipsychotics .
Lurasidone exhibits several notable physical properties:
Chemical properties include:
These properties are essential for formulation development in pharmaceutical applications .
Lurasidone is primarily used in clinical settings for treating:
Research continues into expanding its applications, including potential uses in other psychiatric disorders due to its favorable side effect profile compared to older antipsychotic medications .
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3